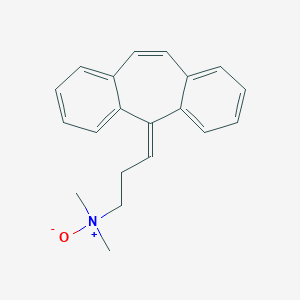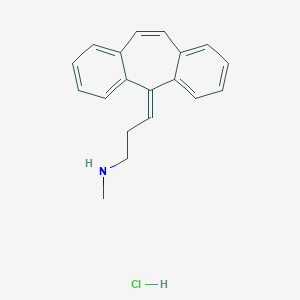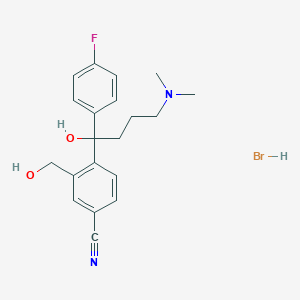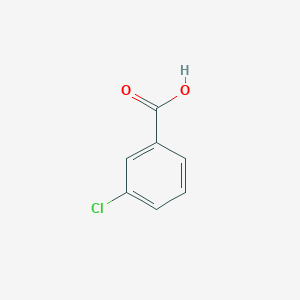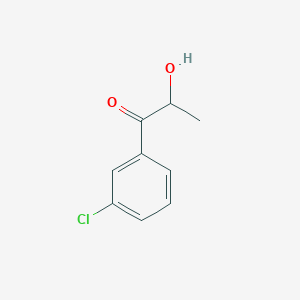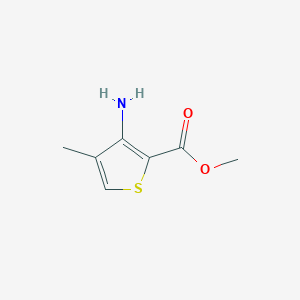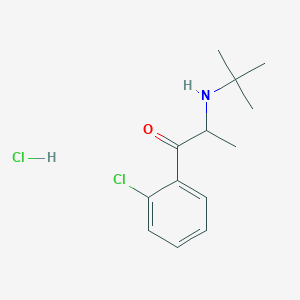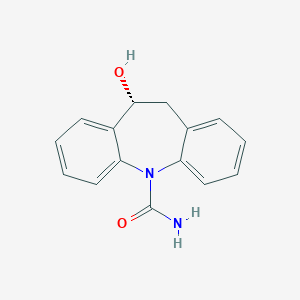
(R)-利卡巴嗪
描述
®-Licarbazepine is a chiral compound that is a derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug. It is known for its efficacy in treating epilepsy and bipolar disorder. The ®-enantiomer of licarbazepine is particularly significant due to its pharmacological activity and reduced side effects compared to its (S)-enantiomer.
科学研究应用
®-Licarbazepine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on ion channels and neurotransmitter release.
Medicine: Primarily used in the treatment of epilepsy and bipolar disorder. It is also being investigated for its potential in treating neuropathic pain and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Target of Action
®-Licarbazepine, also known as Eslicarbazepine, primarily targets the voltage-gated sodium channels in the body . These channels play a crucial role in the generation and conduction of action potentials, which are integral to the functioning of neurons.
Mode of Action
®-Licarbazepine interacts with its targets by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state, during which seizure activity can occur .
Biochemical Pathways
®-Licarbazepine is an active metabolite of Oxcarbazepine . In the case of Oxcarbazepine, it rapidly undergoes hydroxylation to an active 10-monohydroxy derivative, an enantiomeric mixture of (S)-licarbazepine and ®-licarbazepine in a ratio of 4:1, with little amount of parent compound remaining in plasma .
Pharmacokinetics
®-Licarbazepine exhibits linear and dose-proportional pharmacokinetics at recommended dosages . Steady-state eslicarbazepine concentrations are attained 4–5 days after once-daily dosing . It is eliminated predominantly by renal excretion, with 91% of the drug recovered in urine following an oral dose . The half-life is 13–20 hours .
Result of Action
The primary result of ®-Licarbazepine’s action is its anticonvulsant activity . By inhibiting the voltage-gated sodium channels, it prevents the occurrence of seizure activity . It also has mood-stabilizing effects .
Action Environment
The action, efficacy, and stability of ®-Licarbazepine can be influenced by various environmental factors. For instance, the presence of other anticonvulsants such as Carbamazepine may require adjustment of ®-Licarbazepine dosage based on efficacy and tolerability . Additionally, factors like body weight, sex, and region can influence the probability of treatment-emergent adverse events .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Licarbazepine typically involves the resolution of racemic licarbazepine or the asymmetric synthesis from carbamazepine. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of ®-Licarbazepine may involve large-scale resolution techniques or the use of biocatalysts to achieve enantioselectivity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for pharmaceutical use.
化学反应分析
Types of Reactions: ®-Licarbazepine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxcarbazepine, another anticonvulsant drug.
Reduction: Reduction reactions can convert it back to carbamazepine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxcarbazepine: Formed through oxidation.
Carbamazepine: Formed through reduction.
Various substituted derivatives: Formed through nucleophilic substitution.
相似化合物的比较
Carbamazepine: The parent compound, used for similar therapeutic purposes but with a different side effect profile.
Oxcarbazepine: A related compound formed through the oxidation of licarbazepine, also used as an anticonvulsant.
Eslicarbazepine: Another derivative with similar uses but different pharmacokinetic properties.
Uniqueness: ®-Licarbazepine is unique due to its chiral nature, which allows for selective targeting of sodium channels with reduced side effects. Its enantiomeric purity provides a therapeutic advantage over racemic mixtures and other derivatives.
属性
IUPAC Name |
(5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346125 | |
| Record name | R-Licarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104746-03-4 | |
| Record name | Licarbazepine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-Licarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICARBAZEPINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY83V0QWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


